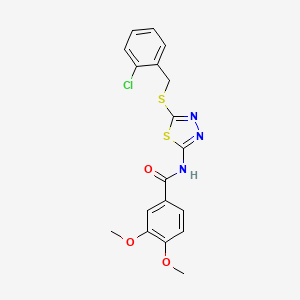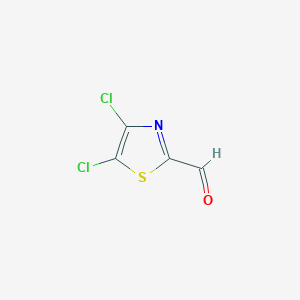![molecular formula C14H17ClN4OS B2484810 (2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone CAS No. 1385425-37-5](/img/structure/B2484810.png)
(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals characterized by the presence of chloropyridine, thiazole, and piperazine functional groups. These structures are often investigated for their potential in various biological activities and chemical applications. The specific compound may be synthesized and analyzed for its unique properties and potential applications in scientific research, excluding its usage in pharmacology directly.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration, starting from readily available materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. The synthesis aims to achieve a reasonable overall yield with the structures of intermediates and the target compound confirmed via spectroscopic methods such as NMR (Zheng Rui, 2010).
Molecular Structure Analysis
Structural characterization often involves X-ray diffraction studies to confirm the crystal and molecular structure. The arrangement and conformation of the molecular structure are crucial for understanding the compound's reactivity and interaction with other molecules. For compounds with similar structures, crystallographic analysis provides insights into the spatial orientation and intermolecular interactions present in the solid state (S. Prasad et al., 2018).
Chemical Reactions and Properties
The chemical behavior, including reactivity with various reagents and conditions, is fundamental for exploring its utility in synthesis and modification. Nucleophilic substitution reactions, for example, have been studied to understand the kinetics and mechanism involved in the interaction with different nucleophiles in various solvents (M. F. Fathalla & Ezzat A. Hamed, 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are critical for predicting the compound's behavior under different physical conditions. These properties are determined through experimental studies, providing essential data for handling, storage, and application in chemical reactions.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity, stability, and compatibility with other chemicals. These properties are crucial for its application in synthesis, manufacturing, and potential biological activities. Understanding the electronic structure, such as the HOMO-LUMO gap, through theoretical calculations can also provide insights into the compound's reactivity (M. Shahana & A. Yardily, 2020).
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-10-9-17-14(21-10)19-6-4-18(5-7-19)13(20)11-2-3-16-12(15)8-11/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSIKFZOSTIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-4-(5-methyl-4,5-dihydro-1,3-thiazol-2-YL)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)



![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)


![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)


![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)
